Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Methyl (1R,3S,5R)-2-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound featuring a unique azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azabicyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The azabicyclohexane structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- Ethyl (1S,2R,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate**
Uniqueness
Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific stereochemistry and the presence of the azabicyclohexane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.28 g/mol
- CAS Number : 1306734-44-0
Biological Activity Overview
Research indicates that compounds within the azabicyclo[3.1.0]hexane family exhibit a variety of biological activities, including:
- Antioxidant Activity : These compounds demonstrate the ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
- Antidiabetic Effects : Certain studies suggest that these compounds can enhance insulin sensitivity and lower blood glucose levels.
- Antibacterial Activity : The azabicyclo framework has been linked to antibacterial effects against several pathogenic bacteria.
The biological activities of this compound are primarily attributed to its interaction with various biological targets:
- Opioid Receptor Modulation : Compounds in this class can act as antagonists at opioid receptors, potentially providing pain relief without the addictive properties associated with traditional opioids.
- Histone Deacetylase Inhibition : Some derivatives have been identified as histone deacetylase inhibitors, which can alter gene expression and contribute to their anticancer effects.
- Metabolic Pathway Interference : Research indicates that these compounds may influence metabolic pathways related to glucose metabolism and lipid profiles.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antioxidant | Scavenges free radicals; protects cells from oxidative damage |
Anticancer | Inhibits proliferation; induces apoptosis in cancer cells |
Antidiabetic | Enhances insulin sensitivity; lowers blood glucose |
Antibacterial | Effective against various pathogenic bacteria |
Mechanism | Description |
---|---|
Opioid Receptor Modulation | Antagonistic effects at opioid receptors |
Histone Deacetylase Inhibition | Alters gene expression related to cancer progression |
Metabolic Pathway Interference | Influences glucose and lipid metabolism |
Case Studies
-
Anticancer Activity Study :
A study published in MDPI explored the anticancer properties of azabicyclo derivatives, demonstrating significant inhibition of tumor growth in xenograft models using this compound derivatives . -
Diabetes Management Research :
Research highlighted in Beilstein Archives indicated that certain azabicyclo compounds improved glycemic control in diabetic rat models, showcasing their potential as therapeutic agents for diabetes management . -
Antibacterial Efficacy :
A comparative study found that this compound exhibited notable antibacterial activity against multi-drug resistant strains of E. coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-3-4-2-5(4)8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6+/m1/s1 |
InChI Key |
AHNTYUDVUIUQOY-PBXRRBTRSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2C[C@H]2N1 |
Canonical SMILES |
COC(=O)C1CC2CC2N1 |
Origin of Product |
United States |
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